molecular formula C24H23NO2 B12427211 naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B12427211
M. Wt: 361.5 g/mol
InChI Key: LLFBQQHYZJTRAS-VXPPECPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of naphthoylindoles. This compound is characterized by the presence of a naphthalene ring, an indole ring, and a hydroxypentyl side chain. The incorporation of deuterium atoms in the structure enhances its stability and alters its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves several steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxypentyl Side Chain: The hydroxypentyl side chain can be introduced through a Grignard reaction, where a pentyl magnesium bromide reacts with the indole ring.

    Deuteration: The incorporation of deuterium atoms can be achieved through the use of deuterated reagents or solvents during the synthesis.

    Formation of the Naphthoyl Group: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypentyl side chain can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-carboxypentyl)indol-3-yl]methanone.

    Reduction: Formation of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanol.

    Substitution: Formation of nitrated or halogenated derivatives of the compound.

Scientific Research Applications

Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including its use as a synthetic cannabinoid for pain management and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the structure may enhance the compound’s metabolic stability and prolong its duration of action.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl-[1-(4-hydroxypentyl)indol-3-yl]methanone: Similar structure but lacks deuterium atoms.

    Naphthalen-1-yl-[1-(4-pentenyl)indol-3-yl]methanone: Contains a double bond in the side chain instead of a hydroxyl group.

    Naphthalen-1-yl-[1-(5-hydroxypentyl)indol-3-yl]methanone: Hydroxyl group is positioned differently on the side chain.

Uniqueness

Naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

361.5 g/mol

IUPAC Name

naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D

InChI Key

LLFBQQHYZJTRAS-VXPPECPMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2CCCC(C)O)C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.